molecular formula C17H21ClN2O5S2 B11170728 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide

3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide

Cat. No.: B11170728
M. Wt: 432.9 g/mol
InChI Key: ZQLCOZWULRSUGR-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and industry. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the introduction of sulfonamide groups and the chlorination of benzene rings. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethyl-4-methoxybenzene-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis, can enhance the efficiency and yield of the reaction. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonamido)-N-cyclopentylpropanamide
  • 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid
  • C16H23ClN2O3S (K781-4483)

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonamido)-N,N-diethyl-4-methoxybenzene-1-sulfonamide exhibits unique structural features, such as the presence of both diethyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H21ClN2O5S2

Molecular Weight

432.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H21ClN2O5S2/c1-4-20(5-2)27(23,24)15-10-11-17(25-3)16(12-15)19-26(21,22)14-8-6-13(18)7-9-14/h6-12,19H,4-5H2,1-3H3

InChI Key

ZQLCOZWULRSUGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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